Methyl 2,3-dibromo-3,3-dichloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dibromo-3,3-dichloropropanoate is an organic compound with the molecular formula C4H4Br2Cl2O2 It is a derivative of propanoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by bromine and chlorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-dibromo-3,3-dichloropropanoate typically involves the bromination and chlorination of methyl propanoate derivatives. One common method involves the reaction of methyl 2,3-dichloropropanoate with bromine under controlled conditions to introduce the bromine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and solvents can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dibromo-3,3-dichloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Elimination Reactions: Treatment with bases like triethylamine can lead to the elimination of halogen atoms, forming olefins.
Common Reagents and Conditions:
Triethylamine: Used in elimination reactions to remove halogen atoms.
Methanol: Often used as a solvent in substitution and elimination reactions.
Major Products:
Debrominated Olefins: Formed through elimination reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2,3-dibromo-3,3-dichloropropanoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential use in pharmaceutical intermediates.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,3-dibromo-3,3-dichloropropanoate involves its interaction with nucleophiles and bases, leading to substitution and elimination reactions. The molecular targets include the halogen atoms, which are susceptible to nucleophilic attack or base-induced elimination .
Comparison with Similar Compounds
Methyl 2,3-dichloropropanoate: Similar in structure but lacks bromine atoms.
Methyl 2,3-dibromopropanoate: Similar but lacks chlorine atoms.
Propane, 1,2-dibromo-3-chloro-: Another halogenated derivative with different substitution patterns.
Properties
CAS No. |
61905-33-7 |
---|---|
Molecular Formula |
C4H4Br2Cl2O2 |
Molecular Weight |
314.78 g/mol |
IUPAC Name |
methyl 2,3-dibromo-3,3-dichloropropanoate |
InChI |
InChI=1S/C4H4Br2Cl2O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 |
InChI Key |
DQLAAIITGLRGGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(Cl)(Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.